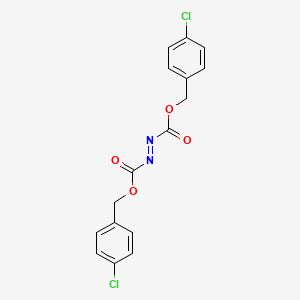

Di-p-chlorobenzyl Azodicarboxylate(DCAD)

Description

Evolution of Azodicarboxylate Reagents in Organic Chemistry

The history of azodicarboxylates in organic synthesis is intrinsically linked to the development of the Mitsunobu reaction, a versatile and powerful method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups. nih.gov Discovered by Oyo Mitsunobu in the mid-20th century, this redox condensation reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618), and an azodicarboxylate. nih.govbenthamscience.com

For decades, the field was dominated by liquid reagents, primarily Diethyl Azodicarboxylate (DEAD) and Diisopropyl Azodicarboxylate (DIAD). ucsb.eduwikipedia.org These reagents proved effective in facilitating the formation of C-O, C-N, C-S, and C-C bonds under mild conditions with a characteristic inversion of stereochemistry at the alcohol's carbon center. nih.gov Despite their widespread use, DEAD and DIAD present notable drawbacks. DEAD, an orange-red liquid, is known to be toxic and potentially explosive upon heating, necessitating careful handling and prohibiting its shipment in pure form in jurisdictions like the United States. wikipedia.orgchemistryviews.org A significant practical challenge in using both DEAD and DIAD is the separation of the desired product from the reaction byproducts, namely triphenylphosphine oxide and the corresponding hydrazine (B178648) dicarboxylate, which are often of similar polarity to the product and require tedious chromatographic purification. organic-chemistry.org

Rationale for the Development of Di-p-chlorobenzyl Azodicarboxylate as an Advanced Reagent

The limitations of traditional azodicarboxylates spurred the search for next-generation reagents that could streamline the Mitsunobu reaction, enhance its efficiency, and align with the principles of sustainable chemistry. researchgate.net The development of Di-p-chlorobenzyl Azodicarboxylate (DCAD) was a direct response to this need. The primary rationale for its creation was to overcome the critical issue of product purification. ucsb.eduorganic-chemistry.org

DCAD was designed as a stable, solid reagent, which immediately offers handling advantages over the hazardous liquid DEAD. nih.govscientificlabs.co.uk The most significant innovation of DCAD lies in the properties of its reduced byproduct, di-p-chlorobenzyl hydrazodicarboxylate. When Mitsunobu reactions are performed with DCAD in solvents like dichloromethane (B109758) (CH₂Cl₂), this hydrazine byproduct precipitates directly from the reaction mixture. ucsb.eduorganic-chemistry.org This insolubility allows for its simple removal by filtration, a stark contrast to the chromatographic separation required for the byproducts of DEAD and DIAD. researchgate.net This feature not only simplifies the isolation of the final product but also makes the process more efficient and less solvent-intensive. Furthermore, the easily separated hydrazine byproduct can be recovered and re-oxidized back to DCAD, introducing an element of recyclability. organic-chemistry.orgscientificlabs.co.uk

| Feature | Diethyl Azodicarboxylate (DEAD) | Diisopropyl Azodicarboxylate (DIAD) | Di-p-chlorobenzyl Azodicarboxylate (DCAD) |

| Physical State | Orange-red liquid wikipedia.org | Colorless to yellow liquid | Crystalline solid nih.gov |

| Handling Concerns | Toxic, potentially explosive chemistryviews.org | Irritant | Stable at room temperature organic-chemistry.org |

| Byproduct | Diethyl hydrazodicarboxylate | Diisopropyl hydrazodicarboxylate | Di-p-chlorobenzyl hydrazodicarboxylate |

| Byproduct Separation | Chromatographic purification | Chromatographic purification | Precipitation in CH₂Cl₂, removal by filtration ucsb.eduorganic-chemistry.org |

| Byproduct Recycling | Not practical | Not practical | Feasible organic-chemistry.orgscientificlabs.co.uk |

Historical Context and Significant Contributions to DCAD Research

The introduction of DCAD as a novel reagent for the Mitsunobu reaction is credited to the research group of Professor Bruce H. Lipshutz at the University of California, Santa Barbara. organic-chemistry.org In a 2006 publication in Organic Letters, Lipshutz, along with colleagues David W. Chung, Brian Rich, and Ricardo Corral, detailed the synthesis and application of DCAD. ucsb.edunih.gov Their work presented DCAD as a "novel, stable, solid alternative to DEAD and DIAD for a variety of Mitsunobu couplings." nih.gov

The synthesis reported by the Lipshutz group involves a two-step process starting from p-chlorobenzyl alcohol. organic-chemistry.orgresearchgate.net This method allows for the gram-scale preparation of pure, bench-stable DCAD without the need for chromatography. researchgate.net Their seminal paper demonstrated that DCAD performs with comparable efficiency and yields to DEAD and DIAD across a range of Mitsunobu transformations, including esterifications and other couplings, while providing the crucial advantage of simplified byproduct removal. organic-chemistry.orgresearchgate.net

Scope and Significance of DCAD in Modern Synthetic Methodologies

The scope of DCAD in modern organic synthesis mirrors that of its predecessors but with enhanced practicality. It is a highly effective reagent for the classic Mitsunobu esterification, which converts primary and secondary alcohols into esters with an inversion of stereochemistry. Its utility extends to the formation of various other bond types. For instance, DCAD has been successfully employed in reactions involving nitrogen nucleophiles, such as the synthesis of aziridines from Boc-protected serine, and sulfur nucleophiles, like the quantitative conversion of thiols to propargylic thioethers. ucsb.edu

The significance of DCAD lies in its ability to simplify one of organic chemistry's most important name reactions. ucsb.edu By resolving the long-standing issue of byproduct separation, DCAD makes the Mitsunobu reaction more accessible, scalable, and environmentally friendly. researchgate.net The easy removal of byproducts by filtration reduces the reliance on column chromatography, saving time, reducing solvent waste, and often leading to higher isolated yields of pure products. This operational simplicity has positioned DCAD as a valuable tool in complex molecule synthesis, including the preparation of natural products and pharmaceutically relevant compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methyl (NE)-N-[(4-chlorophenyl)methoxycarbonylimino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2/b20-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFGGABIJBWRMG-FMQUCBEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)/N=N/C(=O)OCC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916320-82-6 | |

| Record name | 916320-82-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Preparative Methodologies for Di P Chlorobenzyl Azodicarboxylate

Multistep Synthesis Protocols

The most established route to DCAD is a multistep process that begins with a p-chlorobenzyl alcohol derivative and proceeds through a key hydrazine (B178648) intermediate, which is then oxidized to the final azo compound. ucsb.edu This pathway is favored for its high yields and the crystalline, stable nature of the final product.

The primary precursor for DCAD synthesis is p-chlorobenzyl alcohol. This starting material can be synthesized through various established methods. One common industrial approach involves the alkaline hydrolysis of p-chlorobenzyl chloride. google.com Another laboratory-scale method is the Cannizzaro reaction, where p-chlorobenzaldehyde is disproportionated in the presence of a strong base to yield both p-chlorobenzyl alcohol and p-chlorobenzoic acid. rsc.org

Once obtained, the p-chlorobenzyl alcohol is converted into a more reactive intermediate suitable for forming the dicarboxylate structure. A highly effective method involves reacting p-chlorobenzyl alcohol with 1,1'-carbonyldiimidazole (B1668759) (CDI). This reaction, typically performed in a solvent like tetrahydrofuran (B95107) (THF), generates a highly reactive carbamate (B1207046) intermediate in situ. organic-chemistry.orgucsb.edu

| Step | Reactants | Reagents/Solvent | Key Transformation | Product | Yield |

| 1 | p-Chlorobenzyl alcohol | 1,1'-Carbonyldiimidazole (CDI) / THF | Formation of an in situ carbamate intermediate | N/A (Intermediate) | N/A |

| 2 | In situ carbamate | Hydrazine | Coupling of two carbamate units | Di-(p-chlorobenzyl) hydrazodicarboxylate | 84% ucsb.edu |

The final step in the synthesis of DCAD is the oxidation of the Di-(p-chlorobenzyl) hydrazodicarboxylate intermediate. This dehydrogenation converts the N-N single bond of the hydrazine derivative into the N=N double bond of the azo compound. rsc.org

A highly effective and commonly employed oxidation strategy uses N-bromosuccinimide (NBS) as the oxidizing agent. organic-chemistry.orgucsb.edu The reaction is typically carried out in a non-polar solvent such as toluene, with pyridine (B92270) added to the mixture. ucsb.edu The pyridine acts as a base to neutralize the HBr generated during the reaction. This method is known for its high efficiency, often yielding the final DCAD product in near-quantitative amounts. ucsb.edu The product, DCAD, is a stable yellow-orange solid that can be easily purified by recrystallization. ucsb.edu

Other oxidizing agents used for the synthesis of dialkyl azodicarboxylates in general include chlorine, hypochlorous acid, and nitric acid, though NBS is specifically cited as effective for DCAD synthesis. wikipedia.orggoogle.com

Optimization of Reaction Conditions for DCAD Synthesis

For the synthesis of DCAD, the conditions have been refined to allow for a chromatography-free preparation, which is a significant advantage. researchgate.netthieme-connect.com

Table of Optimized Reaction Conditions:

| Synthesis Step | Reactants | Reagents | Solvent | Temperature | Time | Notes |

| Carbamate Formation | p-Chlorobenzyl alcohol, CDI | N/A | THF | 0 °C to room temp. | 1 hour | Slow addition of alcohol to CDI solution is crucial. ucsb.edu |

| Hydrazodicarboxylate Formation | In situ carbamate | Hydrazine | THF | Room temp. | N/A | The product precipitates and can be isolated by filtration. ucsb.edu |

| Oxidation | Di-(p-chlorobenzyl) hydrazodicarboxylate | N-Bromosuccinimide (NBS), Pyridine | Toluene | Room temp. | ~20 minutes | The reaction mixture is washed with various aqueous solutions to remove byproducts. ucsb.edu |

Scalable Synthesis Approaches for Industrial and Large-Scale Applications

A major advantage of the established DCAD synthesis is its scalability. thieme-connect.com The procedure is well-suited for gram-scale laboratory preparations and shows promise for industrial applications due to several key factors: thieme-connect.com

Chromatography-Free Purification: The intermediate and final products are crystalline solids that can be purified by simple filtration and washing or recrystallization, avoiding the need for costly and time-consuming column chromatography. researchgate.netthieme-connect.com

Stable Intermediates and Product: Both the hydrazodicarboxylate intermediate and the final DCAD product are stable solids that can be stored at room temperature, unlike the liquid and thermally sensitive DEAD. ucsb.eduwikipedia.org

High Yields: The reported yields for both the formation of the hydrazine precursor (84%) and its subsequent oxidation to DCAD (98%) are exceptionally high, making the process economically viable. ucsb.edu

Byproduct Recycling Potential: The reduced form of DCAD, the Di-(p-chlorobenzyl) hydrazodicarboxylate byproduct generated in subsequent reactions (e.g., Mitsunobu), can be readily separated by precipitation and potentially recycled by re-oxidation, reducing waste and improving atom economy. organic-chemistry.orgucsb.edu

These features make the synthesis of DCAD a robust and efficient process suitable for large-scale production where ease of handling, stability, and purification are paramount.

Comparative Analysis of DCAD Preparative Methods

The synthesis and utility of DCAD are best understood when compared to its more common liquid analogues, DEAD and DIAD. DCAD was specifically developed to overcome some of the practical drawbacks associated with these reagents. organic-chemistry.orgucsb.edu

The preparative method for DCAD via the CDI route followed by NBS oxidation is distinct from the typical synthesis of DEAD, which often involves the alkylation of hydrazine with ethyl chloroformate followed by oxidation with agents like chlorine or nitric acid. wikipedia.orggoogle.com

Comparative Table of Azodicarboxylates:

| Feature | Di-p-chlorobenzyl Azodicarboxylate (DCAD) | Diethyl Azodicarboxylate (DEAD) | Diisopropyl Azodicarboxylate (DIAD) |

| Physical State | Crystalline solid organic-chemistry.org | Orange-red liquid wikipedia.org | Orange-red liquid organic-chemistry.org |

| Handling/Storage | Stable at room temperature, easy to handle and weigh. ucsb.edu | Thermally sensitive, potentially explosive upon heating, shipped in solution. wikipedia.org | Commonly used alternative to DEAD. nih.gov |

| Synthesis Route | Two steps from p-chlorobenzyl alcohol via CDI and NBS oxidation. ucsb.edu | Two steps from hydrazine via ethyl chloroformate and oxidation (e.g., Cl₂). wikipedia.org | Similar to DEAD synthesis. |

| Purification | Chromatography-free; product isolated by filtration/recrystallization. thieme-connect.com | Requires careful distillation. | Requires careful distillation. |

| Byproduct (Reduced Form) | Solid hydrazodicarboxylate, precipitates from CH₂Cl₂. ucsb.edu | Liquid hydrazine derivative, often requires chromatography for removal. wikipedia.org | Liquid hydrazine derivative, often requires chromatography for removal. wikipedia.org |

| Byproduct Recyclability | Easily isolated and can be re-oxidized to DCAD. organic-chemistry.org | Difficult to isolate from reaction mixtures. | Difficult to isolate from reaction mixtures. |

| Reaction Efficiency | Yields in Mitsunobu reactions are comparable to DEAD and DIAD. organic-chemistry.orgucsb.edu | Well-established standard for Mitsunobu and other reactions. nih.govwikipedia.org | Often used interchangeably with DEAD. nih.govwikipedia.org |

This comparative analysis highlights that while the reaction efficacy of DCAD is similar to DEAD and DIAD, its synthesis and physical properties offer significant practical advantages in terms of handling, safety, purification, and sustainability. organic-chemistry.orgucsb.edu

Mechanistic Elucidation of Di P Chlorobenzyl Azodicarboxylate Mediated Reactions

Detailed Reaction Mechanisms in Mitsunobu Type Transformations

The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry. acs.org The reaction's mechanism is complex and has been the subject of considerable investigation. The use of DCAD in Mitsunobu-type transformations follows the generally accepted mechanistic pathway established for other azodicarboxylates. acs.org

The initial step of the Mitsunobu reaction involves the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), on the electrophilic nitrogen of the azodicarboxylate. In the case of DCAD, this leads to the formation of a zwitterionic adduct, commonly referred to as a betaine (B1666868) intermediate. acs.org This initial association is a rapid and crucial step for the activation of the subsequent reactants. The formation of this betaine is a common feature among all azodicarboxylates used in the Mitsunobu reaction. acs.org

The generated betaine is a highly reactive species. Its primary role in the subsequent step is to deprotonate the acidic component of the reaction, which is typically a carboxylic acid or another nucleophile with a sufficiently low pKa. This deprotonation event leads to the formation of an ion pair, consisting of the protonated betaine and the conjugate base of the acidic nucleophile. acs.org

Following the formation of the ion pair, the alcohol reactant is activated. The alkoxide, generated in situ or the neutral alcohol, attacks the phosphorus atom of the protonated betaine. This results in the formation of an alkoxyphosphonium salt, a key intermediate that sets the stage for the final nucleophilic substitution. acs.org The formation of this intermediate effectively converts the hydroxyl group of the alcohol into a good leaving group.

The final and stereochemically defining step of the Mitsunobu reaction is the nucleophilic attack of the conjugate base of the acidic component on the carbon atom bearing the alkoxyphosphonium group. This attack proceeds via an SN2 mechanism, which dictates a complete inversion of the stereochemical configuration at that carbon center. acs.org This predictable stereochemical outcome is one of the most powerful features of the Mitsunobu reaction, and the use of DCAD as the azodicarboxylate does not alter this fundamental aspect of the mechanism. Several studies have demonstrated the expected inversion of stereochemistry in DCAD-mediated Mitsunobu couplings. acs.org

Below is a table comparing the effectiveness of DCAD and DEAD in various Mitsunobu reactions, highlighting the yields and stereochemical outcomes.

| Entry | Alcohol | Nucleophile | Azodicarboxylate | Product | Yield (%) |

| 1 | (S)-(+)-Methyl lactate (B86563) | p-Nitrobenzoic acid | DCAD | (R)-Diester | 95 |

| 2 | (S)-(+)-Methyl lactate | p-Nitrobenzoic acid | DEAD | (R)-Diester | 93 |

| 3 | Glycidol | p-Nitrobenzoic acid | DCAD | Epoxide | 90 |

| 4 | Glycidol | p-Nitrobenzoic acid | DEAD | Epoxide | 88 |

| 5 | (R)-(-)-2-Octanol | p-Nitrobenzoic acid | DCAD | (S)-Ester | 89 |

| 6 | (R)-(-)-2-Octanol | p-Nitrobenzoic acid | DEAD | (S)-Ester | 87 |

This table is generated based on data from Lipshutz, B. H., Chung, D. W., Rich, B., & Corral, R. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate. Organic Letters, 8(22), 5069–5072. acs.org

While triphenylphosphine is the most commonly employed phosphine reagent in DCAD-mediated Mitsunobu reactions, the choice of phosphine can influence the reaction's efficiency and scope. The primary role of the phosphine is to act as the initial nucleophile that attacks the azodicarboxylate, thereby initiating the entire catalytic cycle. The electronic and steric properties of the phosphine can affect the rate of the initial adduct formation and the reactivity of the subsequent intermediates.

Phosphines with electron-donating groups are generally more nucleophilic and can accelerate the initial stages of the reaction. Conversely, bulkier phosphines may exhibit slower reaction rates due to steric hindrance. In the context of DCAD, as with other azodicarboxylates, the phosphine is oxidized to the corresponding phosphine oxide during the reaction, which is a thermodynamically favorable process that drives the reaction forward. The nature of the phosphine can also play a role in the ease of separation of the phosphine oxide byproduct from the desired reaction product.

Mechanistic Investigations Beyond Mitsunobu Reactions

While the vast majority of the literature on DCAD focuses on its application in Mitsunobu-type transformations, there is evidence of its utility in other reaction types. One notable example is its use as a nitrogen source in asymmetric amination reactions. For instance, DCAD has been employed in guanidine-catalyzed enantioselective amination of malonic acid half-thioesters to produce amino thioesters. In this context, the mechanism involves the activation of DCAD by the chiral catalyst to facilitate the stereoselective delivery of a nitrogen atom to the nucleophilic substrate. The detailed mechanistic pathway of such reactions is a subject of ongoing research and is likely to involve the formation of a chiral complex between the catalyst and DCAD, which then directs the stereochemical outcome of the amination.

Computational Chemistry Approaches to DCAD Reaction Mechanisms

To date, there are no dedicated computational studies specifically focused on the reaction mechanisms of Di-p-chlorobenzyl Azodicarboxylate. However, the broader field of Mitsunobu reaction mechanisms has been investigated using computational chemistry, and these studies provide a framework for understanding DCAD's reactivity. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the structures and energies of reactants, intermediates, and transition states.

For a DCAD-mediated Mitsunobu reaction, computational studies could elucidate the precise geometry of the initial DCAD-phosphine betaine, calculate the energy barriers for the proton transfer and nucleophilic substitution steps, and rationalize the observed stereoselectivity. Furthermore, such studies could compare the reaction profiles of DCAD with those of DEAD and DIAD to provide a theoretical basis for any observed differences in reactivity and efficiency. For example, computational studies on the cycloaddition reactions of other azodicarboxylates like DMAD and DEAD have been used to understand their reactivity and the influence of the solvent on the reaction mechanism. nih.gov

Spectroscopic Probes for Intermediates and Transition States in DCAD Chemistry

Direct observation of the short-lived intermediates in DCAD-mediated reactions is challenging but can be approached using various spectroscopic techniques. While specific spectroscopic studies on DCAD reaction intermediates are not prevalent in the literature, methods applied to the general Mitsunobu reaction can be extrapolated.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P NMR, is a powerful tool for monitoring the consumption of the phosphine reagent and the formation of the phosphine oxide byproduct. In principle, it could also be used to detect the presence of key phosphorus-containing intermediates, such as the alkoxyphosphonium salt, under carefully controlled conditions. Advanced NMR techniques, such as exchange NMR, have been used to detect and characterize low-abundance, rapidly equilibrating intermediates in other complex organic reactions. nih.gov

Mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), can also be employed to detect charged intermediates in the reaction mixture. By sampling the reaction at various time points, it may be possible to identify the masses corresponding to the betaine intermediate and the alkoxyphosphonium salt, providing further evidence for the proposed mechanistic pathway.

Applications of Di P Chlorobenzyl Azodicarboxylate in Complex Organic Synthesis

Mitsunobu Coupling Applications

The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry. DCAD, in conjunction with triphenylphosphine (B44618) (Ph3P), has proven to be an effective mediator of these reactions, with performance comparable to that of DEAD and DIAD. nih.gov A key advantage of using DCAD is that its reduced form, di-p-chlorobenzyl hydrazodicarboxylate, is a solid that readily precipitates from common reaction solvents like dichloromethane (B109758), simplifying purification and allowing for potential recycling of the byproduct. nih.govnih.gov

Esterification Reactions

DCAD is highly effective in promoting the esterification of carboxylic acids with a range of alcohols. This transformation is crucial for the synthesis of natural products and pharmaceuticals. The reaction proceeds smoothly under mild conditions, providing good to excellent yields of the corresponding esters. For instance, the coupling of p-nitrobenzoic acid with (S)-(+)-methyl lactate (B86563) using DCAD and triphenylphosphine results in the formation of the (R)-diester product with complete inversion of stereochemistry. rsc.org

| Alcohol | Carboxylic Acid | Product | Yield (%) |

| (S)-(+)-Methyl lactate | p-Nitrobenzoic acid | (R)-Methyl 2-(4-nitrobenzoyloxy)propanoate | 99 |

| Glycidol | p-Nitrobenzoic acid | (4-Nitrobenzoic acid) 2,3-epoxypropyl ester | 98 |

| Benzyl (B1604629) alcohol | 2,6-Dimethoxybenzoic acid | Benzyl 2,6-dimethoxybenzoate | 99 |

Table 1: Examples of DCAD-Mediated Mitsunobu Esterification Reactions. rsc.org

Etherification Reactions

The synthesis of ethers via the Mitsunobu reaction is another area where DCAD has been successfully employed. This includes both intermolecular and intramolecular etherification reactions. A notable feature of this application is the reliable inversion of configuration at the alcohol's stereocenter, a critical transformation in the synthesis of complex chiral molecules. The reaction of (R)-(-)-2-octanol with p-methoxyphenol in the presence of DCAD and triphenylphosphine, for example, yields the corresponding (S)-ether, demonstrating the expected stereochemical inversion. rsc.org

| Alcohol | Phenol/Internal Nucleophile | Product | Yield (%) |

| (R)-(-)-2-Octanol | p-Methoxyphenol | (S)-2-(4-Methoxyphenoxy)octane | 99 |

| 1,4-Butanediol | (Intramolecular) | Tetrahydrofuran (B95107) | 84 |

Table 2: Examples of DCAD-Mediated Mitsunobu Etherification Reactions. rsc.org

Amidation and Nitrogen Functionalization

The formation of carbon-nitrogen bonds is a fundamental process in organic chemistry, and DCAD-mediated Mitsunobu reactions provide a powerful tool for achieving this. Nitrogen nucleophiles such as phthalimide (B116566) are commonly used, leading to the synthesis of protected primary amines. This method is particularly valuable for introducing nitrogen into a molecule with inversion of stereochemistry at a chiral center. For instance, the reaction of (R)-(-)-2-octanol with phthalimide using DCAD furnishes (S)-2-(1,3-dioxoisoindolin-2-yl)octane in high yield. rsc.org Additionally, intramolecular reactions of amino alcohols can lead to the formation of cyclic amines, such as aziridines from Boc-protected serine derivatives. rsc.org

| Alcohol | Nitrogen Nucleophile | Product | Yield (%) |

| (R)-(-)-2-Octanol | Phthalimide | (S)-2-(1,3-Dioxoisoindolin-2-yl)octane | 99 |

| Boc-benzyl serine | (Intramolecular) | N-Boc-3-phenyl-L-serine benzyl ester aziridine | 88 |

Table 3: Examples of DCAD-Mediated Amidation and Nitrogen Functionalization. rsc.org

Inversion of Stereogenic Centers

A hallmark of the Mitsunobu reaction is the clean inversion of stereochemistry at the reacting alcohol center. This capability is of paramount importance in stereoselective synthesis, where precise control over the three-dimensional arrangement of atoms is crucial. DCAD has been shown to be a reliable reagent for achieving this stereochemical inversion in a variety of substrates. The previously mentioned examples of esterification, etherification, and amidation of chiral alcohols all proceed with high fidelity of inversion. rsc.org This predictable stereochemical outcome makes DCAD a valuable tool for the strategic manipulation of stereogenic centers in the synthesis of complex target molecules. nih.govrsc.org

Asymmetric Synthesis Exploiting DCAD Reactivity

Beyond its role in classical Mitsunobu reactions, the electrophilic nature of DCAD has been harnessed in the development of asymmetric transformations. In these reactions, a chiral catalyst directs the stereochemical outcome, leading to the formation of enantioenriched products.

Enantioselective Decarboxylative Mannich Reactions

A notable application of DCAD in asymmetric synthesis is in the guanidine-catalyzed biomimetic enantioselective amination of malonic acid half-thioesters. This reaction provides a direct route to valuable α-amino thioesters, which are important precursors to chiral amino acids and other nitrogen-containing compounds. In this process, a chiral guanidine (B92328) catalyst is believed to deprotonate the malonic acid half-thioester, which then undergoes decarboxylation to form a chiral enolate. This enolate is then trapped by an electrophilic nitrogen source, such as an azodicarboxylate. While the literature extensively covers this reaction with various azodicarboxylates, the use of DCAD is particularly advantageous due to the simplified purification of the final product.

Detailed research findings have demonstrated the efficacy of this methodology. For instance, the reaction of a malonic acid half-thioester with an azodicarboxylate in the presence of a chiral guanidine catalyst can produce the corresponding α-amino thioester with high enantioselectivity. The specific conditions, including the choice of solvent, temperature, and catalyst structure, are critical for achieving optimal results.

| Malonic Acid Half-Thioester | Azodicarboxylate | Chiral Catalyst | Product | Yield (%) | Enantiomeric Excess (%) |

| Phenyl malonic acid half-thioester | Di-p-chlorobenzyl Azodicarboxylate (DCAD) | Axially Chiral Guanidine | α-Amino thioester derivative | High | High |

Table 4: Representative Example of an Enantioselective Decarboxylative Amination with DCAD. Note: Specific yield and ee values are dependent on the precise substrates and reaction conditions employed in a given study.

This reaction highlights the expanding utility of DCAD beyond its traditional role in Mitsunobu chemistry, showcasing its potential as a key reagent in the development of novel asymmetric methodologies for the synthesis of complex, enantioenriched molecules.

Stereoselective Amination Methodologies

The development of stereoselective methods for C-N bond formation is a cornerstone of modern medicinal and organic chemistry. Di-p-chlorobenzyl Azodicarboxylate (DCAD) has been identified as a key reagent in highly specialized, enantioselective amination reactions. One of the prime examples is its use in the guanidine-catalyzed biomimetic enantioselective decarboxylative amination of malonic acid half thioesters (MAHTs). sigmaaldrich.com

This methodology leverages a chiral organocatalyst to control the stereochemical outcome, producing optically active amino thioester derivatives. The reaction proceeds with high enantioselectivity, demonstrating DCAD's efficacy as an electrophilic nitrogen source in complex, asymmetric transformations. sigmaaldrich.comrsc.org The general approach for such reactions is highly valued as it constructs chiral centers with precision, which is crucial for the synthesis of pharmacologically active molecules. nih.govdocumentsdelivered.com

Table 1: Overview of DCAD in Stereoselective Amination

| Reaction Type | Role of DCAD | Key Features |

|---|

Hydroacylation Reactions in Diverse Media

Hydroacylation, the addition of an aldehyde's C-H bond across a double or triple bond, is a highly atom-economical method for ketone synthesis. DCAD's reactivity has been harnessed in this context, particularly within non-traditional solvent systems and in catalytic processes involving the azodicarboxylate group.

Applications in Ionic Liquid Systems

Ionic liquids (ILs) have emerged as green, recyclable alternatives to conventional organic solvents. DCAD is documented as a reactant for the hydroacylation of aldehydes conducted in an ionic liquid medium. sigmaaldrich.com This application highlights the compatibility of DCAD with modern, environmentally conscious reaction conditions. The unique properties of ILs can enhance reaction rates and facilitate catalyst/reagent recycling, making the use of DCAD in these systems a noteworthy advancement. ionike.com

Catalytic Hydroacylation Approaches

While DCAD itself is typically a stoichiometric reagent, the azodicarboxylate functional group it contains is reactive in catalytic hydroacylation processes. Research has shown that dialkyl azodicarboxylates can undergo hydroacylation with various aldehydes under visible-light-mediated, metal-free catalytic conditions using graphite (B72142) flakes as a catalyst. nih.govdntb.gov.ua This reaction produces acyl-protected hydrazine (B178648) derivatives, demonstrating a novel reactivity pattern for the azodicarboxylate moiety. Given that DCAD is a member of this reagent class, its participation in similar catalytic hydroacylation reactions is highly plausible, offering a pathway to functionalized hydrazine dicarboxylates.

Oxidative Transformations Catalyzed or Mediated by DCAD

Beyond its role in the Mitsunobu reaction, DCAD functions as a potent oxidizing agent for a variety of functional groups. researchgate.netresearchgate.net Its utility is particularly evident in oxidative dehydrogenation reactions, where it facilitates the formation of new bonds through the removal of hydrogen atoms.

A significant application is the synthesis of sulfenamides through the oxidative coupling of thiols with amines. researchgate.net In this transformation, an azodicarboxylate, acting as the oxidant, mediates the dehydrogenation of the thiol and amine, leading to the formation of a new S-N bond. researchgate.net The reaction proceeds efficiently, yielding a diverse range of sulfenamides, with the DCAD being converted to its corresponding hydrazine dicarboxylate byproduct. researchgate.net Azodicarboxylates are also known to oxidize alcohols, hydrazines, and hydroxylamines, underscoring DCAD's versatility as an oxidant in organic synthesis. researchgate.net

Table 2: Examples of Oxidative Transformations Using Azodicarboxylates

| Substrate Class | Product Class | Role of Azodicarboxylate |

|---|---|---|

| Thiols and Amines | Sulfenamides | Oxidant (Dehydrogenation) |

| Alcohols | Aldehydes/Ketones | Oxidant |

Synthesis of Specialized Molecular Scaffolds and Derivatives

The construction of complex molecular frameworks is essential for drug discovery and materials science. DCAD's unique reactivity makes it a valuable tool for synthesizing specialized heterocyclic scaffolds. Azodicarboxylates are well-established reagents in cycloaddition reactions, serving as reactive components for building ring systems.

One key application is in the synthesis of 1,2,4-triazole (B32235) derivatives. The reactive intermediate formed between triphenylphosphine and an azodicarboxylate can be trapped by isocyanates or isothiocyanates, leading to the formation of highly functionalized triazole rings. researchgate.net This method provides a direct route to a scaffold that is a privileged structure in medicinal chemistry, known for a wide range of biological activities. mdpi.comnih.govraco.catnih.gov

Furthermore, azodicarboxylates are potent dienophiles in [4+2] Diels-Alder cycloaddition reactions. youtube.com By reacting with a conjugated diene, DCAD can form a six-membered heterocyclic ring, embedding the N-N bond into a cyclic scaffold. This provides a powerful method for rapidly increasing molecular complexity and accessing unique structural motifs.

Advanced Applications in Polymer and Material Science

While specific, widespread applications of DCAD in polymer and material science are not extensively documented, the known reactivity of azodicarboxylates and related azo compounds points to significant potential in this field.

Azo compounds, most notably azodicarbonamide, are widely used as chemical blowing agents for producing polymer foams. mdpi.comspecialchem.comsid.irresearchgate.net These agents decompose upon heating to release nitrogen gas, which creates a cellular structure within the polymer matrix. sid.ir Given its structural similarity, DCAD could potentially be investigated for similar applications, possibly offering different decomposition kinetics or properties to the resulting foam.

Additionally, the reactivity of the azo group lends itself to polymer functionalization. nih.govresearchgate.netmdpi.com The dienophilic nature of the N=N bond in DCAD allows it to participate in ene reactions or Diels-Alder reactions with polymers that contain diene or alkene functionalities. This could be used to graft the di-p-chlorobenzyl dicarboxylate moiety onto polymer backbones, thereby modifying the polymer's surface properties, polarity, or providing a handle for further chemical modification. researchgate.netmdpi.com

Comparative Reagent Analysis: Dcad Versus Alternative Azodicarboxylates

Comparison with Diethyl Azodicarboxylate (DEAD) and Diisopropyl Azodicarboxylate (DIAD)

DEAD and DIAD are the most commonly utilized azodicarboxylates in the Mitsunobu reaction. wikipedia.orgnumberanalytics.com However, their properties present certain drawbacks that newer reagents like DCAD aim to address.

DCAD has been shown to exhibit reactivity and efficiency comparable to the industry standards, DEAD and DIAD, in a variety of Mitsunobu couplings, including esterifications and etherifications. ucsb.edu In direct comparison studies for the esterification of 2,6-dimethoxybenzoic acid with benzyl (B1604629) alcohol, DCAD afforded the product in essentially the same isolated yields as both DEAD and DIAD. ucsb.edu This suggests that the rates and efficiencies of the reactions mediated by DCAD are on par with those of the traditional reagents. ucsb.edu While DEAD is generally considered more reactive than DIAD, this higher reactivity is often coupled with increased instability. numberanalytics.com DCAD provides a balance of high reactivity with greater stability.

A significant challenge in Mitsunobu reactions is the separation of the desired product from the reaction byproducts, namely triphenylphosphine (B44618) oxide and the reduced hydrazine (B178648) dicarboxylate. ucsb.eduoup.com The hydrazine byproducts of DEAD and DIAD are often oily liquids with polarities similar to the reaction products, necessitating laborious purification steps like column chromatography. oup.comtoyobo-mc.jp

DCAD was specifically designed to overcome this purification hurdle. ucsb.eduorganic-chemistry.org The key advantage of DCAD lies in the physical properties of its corresponding hydrazine byproduct, di-p-chlorobenzyl hydrazinedicarboxylate. wikipedia.orgucsb.edu This byproduct is a solid that readily precipitates from reaction mixtures conducted in solvents like dichloromethane (B109758) (CH₂Cl₂). ucsb.eduorganic-chemistry.org This allows for its simple removal by filtration, which significantly simplifies the workup and purification process. wikipedia.org Moreover, the recovered hydrazine byproduct can be re-oxidized back to DCAD, allowing for its recycling. wikipedia.orgorganic-chemistry.org

| Feature | DCAD | DEAD | DIAD |

| Physical State | Solid ucsb.edu | Liquid wikipedia.org | Liquid numberanalytics.com |

| Reactivity | Comparable to DEAD/DIAD ucsb.edu | More reactive numberanalytics.com | Less reactive than DEAD numberanalytics.com |

| Hydrazine Byproduct | Solid, precipitates in CH₂Cl₂ ucsb.edu | Oily liquid oup.comtoyobo-mc.jp | Oily liquid oup.comtoyobo-mc.jp |

| Byproduct Separation | Simple filtration wikipedia.org | Column chromatography oup.com | Column chromatography oup.com |

| Byproduct Recycling | Yes wikipedia.orgorganic-chemistry.org | Not practical | Not practical |

DEAD is notoriously unstable, being sensitive to shock, light, and heat. wikipedia.orgtamu.eduresearchgate.net It can explode violently when heated in its undiluted form, and its shipment as a pure reagent is prohibited in the United States; it is typically supplied as a solution in toluene. wikipedia.orgtamu.edu DIAD is considered a more stable analogue of DEAD, which is one reason for its frequent use. numberanalytics.comoup.comtamu.edu

DCAD offers a significant improvement in terms of stability and handling. It is a stable, crystalline solid at room temperature, which simplifies storage and handling procedures. ucsb.eduorganic-chemistry.org Unlike the liquids DEAD or DIAD, solid DCAD can be stored at room temperature without the same degree of hazard. ucsb.edu While thermal analysis indicates that azodicarboxylates are energetic materials, dibenzyl azodicarboxylates (a close analogue of DCAD) show significantly lower decomposition energy compared to DEAD, indicating greater thermal stability. tamu.eduat.ua

Analysis of Other Modified Azodicarboxylate Reagents (e.g., ADDP, tBCAD, DMEAD)

The quest for improved Mitsunobu reagents has led to the development of several other modified azodicarboxylates, each with unique features designed to address specific challenges.

1,1'-(Azodicarbonyl)dipiperidine (ADDP): ADDP is a stable, golden-yellow crystalline solid. enamine.net It is particularly useful for Mitsunobu reactions with substrates that have a higher pKa (less acidic), which often react poorly or fail with standard DEAD/triphenylphosphine systems. commonorganicchemistry.com ADDP is a poorer Michael acceptor than DEAD and is therefore typically paired with more nucleophilic phosphines like tributylphosphine. commonorganicchemistry.com

Di-tert-butyl azodicarboxylate (tBCAD or DBAD): As a solid reagent, tBCAD offers advantages in handling similar to DCAD. chemicalbook.comcommonorganicchemistry.com A key feature of tBCAD is that its hydrazine byproduct is acid-labile. This allows for its removal by treatment with trifluoroacetic acid, simplifying product isolation. wikipedia.orgresearchgate.net The stability of tBCAD is reported to be much better than DIAD, making it another effective and stable alternative for the Mitsunobu reaction. researchgate.net

Di(2-methoxyethyl) azodicarboxylate (DMEAD): DMEAD is a newer reagent designed for easy separation of its byproduct. oup.comtoyobo-mc.jp The corresponding hydrazine, di-2-methoxyethyl hydrazinedicarboxylate, is highly soluble in water (0.55 g/mL). oup.comtoyobo-mc.jp This property allows for its straightforward removal from the reaction mixture by simple extraction with neutral water, avoiding the need for chromatography. toyobo-mc.jpoup.com DMEAD itself is a solid with a melting point of 40-41°C. toyobo-mc.jp

| Reagent | Acronym | Key Feature(s) | Byproduct Removal Strategy |

| 1,1'-(Azodicarbonyl)dipiperidine | ADDP | Effective for less acidic nucleophiles (pKa > 11). commonorganicchemistry.com | Standard purification |

| Di-tert-butyl azodicarboxylate | tBCAD | Solid reagent; acid-labile byproduct. wikipedia.orgresearchgate.net | Treatment with trifluoroacetic acid. wikipedia.orgresearchgate.net |

| Di(2-methoxyethyl) azodicarboxylate | DMEAD | Byproduct is highly water-soluble. oup.comtoyobo-mc.jp | Extraction with neutral water. toyobo-mc.jp |

Strategic Selection of Azodicarboxylates for Specific Synthetic Challenges

The choice of an azodicarboxylate reagent can significantly impact the success and efficiency of a Mitsunobu reaction. The selection should be guided by factors such as the nature of the substrate, the scale of the reaction, and the desired purification strategy.

For Ease of Purification: When the primary concern is simplifying product isolation and avoiding column chromatography, DCAD and DMEAD are superior choices. DCAD is ideal when using non-polar organic solvents like dichloromethane, as its byproduct precipitates out. ucsb.edu DMEAD is advantageous when an aqueous workup is feasible, as its byproduct can be washed away with water. oup.comtoyobo-mc.jp tBCAD also offers a simplified workup via acid treatment, provided the desired product is stable to acidic conditions. wikipedia.org

For Less Acidic Nucleophiles: For substrates with low acidity (pKa > 11), where DEAD and DIAD may fail, ADDP is the reagent of choice. commonorganicchemistry.com Its ability to be protonated by less acidic substrates makes it more effective in these challenging cases. commonorganicchemistry.com

For Large-Scale Synthesis: On a larger scale, the handling of hazardous reagents and the management of waste become critical. The solid nature and enhanced thermal stability of DCAD, tBCAD, and ADDP make them safer to handle in larger quantities compared to the explosive liquid DEAD. tamu.eduresearchgate.net Furthermore, the ability to remove the byproducts of DCAD and DMEAD by simple filtration or extraction, respectively, makes these reagents more amenable to process chemistry by reducing solvent waste and time associated with chromatography. ucsb.edutoyobo-mc.jp The potential to recycle the DCAD byproduct further enhances its green chemistry credentials. wikipedia.org

Standard Applications: For routine, small-scale laboratory syntheses where purification by chromatography is acceptable and the nucleophile is sufficiently acidic, the traditional reagents DEAD and DIAD remain viable options, although DIAD is generally preferred over DEAD due to its greater stability. numberanalytics.comtamu.edu

Future Research Directions and Emerging Trends in Di P Chlorobenzyl Azodicarboxylate Chemistry

Development of Novel DCAD Derivatives with Enhanced Reactivity or Selectivity

A primary avenue of future research involves the rational design and synthesis of novel DCAD derivatives to achieve superior performance in chemical transformations. While DCAD offers significant advantages in terms of handling and purification, the development of analogues with modified electronic and steric properties could unlock enhanced reactivity, broader substrate scope, and novel applications, particularly in asymmetric synthesis.

One significant area of development is the creation of asymmetric analogues to induce chirality in reactions. An example of this approach is the synthesis of 1-(tert-butyl)-2-(4-chlorobenzyl) azodicarboxylate (tBCAD), an asymmetric azo-reagent. researchgate.net Research has shown that tBCAD's performance in the Mitsunobu reaction is comparable to that of DIAD, but it possesses much greater stability. Current time information in Dallas, TX, US. The synthetic process for such derivatives is designed to be simple, with mild reaction conditions and high yields, and the precursor can often be recycled, adding to the sustainability of the process. researchgate.netCurrent time information in Dallas, TX, US.

Future work will likely focus on creating a broader library of derivatives with varied functionalities. This could include the introduction of different electron-withdrawing or -donating groups on the benzyl (B1604629) rings to fine-tune the electrophilicity of the azo group, thereby modulating its reactivity. The development of chiral variants remains a key goal for enabling new enantioselective reactions.

| Compound | Key Features | Advantages | Reference |

|---|---|---|---|

| Di-p-chlorobenzyl Azodicarboxylate (DCAD) | Symmetrical, solid, stable at room temperature. | Easy to handle; reduced byproduct precipitates for simple removal. | sigmaaldrich.comorganic-chemistry.org |

| 1-(tert-butyl)-2-(4-chlorobenzyl) azodicarboxylate (tBCAD) | Asymmetrical, stable. | Performance comparable to DIAD; enhanced stability; recyclable precursor. | researchgate.netCurrent time information in Dallas, TX, US. |

Exploration of DCAD in Organocatalysis and Biocatalysis

The fields of organocatalysis and biocatalysis offer powerful, environmentally friendly tools for chemical synthesis, often providing high levels of stereoselectivity under mild conditions. youtube.comresearchgate.net An emerging trend is the exploration of how reagents like DCAD can be integrated into these catalytic systems. While the direct application of DCAD in this context is still a nascent field, its unique properties suggest significant potential. sigmaaldrich.com

In organocatalysis, small organic molecules are used to accelerate reactions. youtube.com Future research may explore using DCAD in combination with chiral organocatalysts to develop novel asymmetric transformations. The electrophilic nature of the DCAD azo group makes it a candidate for reactions involving various nucleophiles generated in situ via organocatalytic cycles. researchgate.net

Biocatalysis utilizes enzymes for chemical transformations, and there is growing interest in combining the advantages of enzymatic reactions with traditional organic chemistry. researchgate.netnorthwestern.edu While direct integration of DCAD with biocatalysis is an area yet to be fully explored, its use in biomimetic reactions hints at future possibilities. sigmaaldrich.comamberlabstore.com Research could focus on chemoenzymatic cascades where an enzymatic step generates a substrate that then reacts in a DCAD-mediated transformation within the same pot. The compatibility of DCAD and its derivatives with enzymatic systems, particularly regarding solvent and temperature conditions, will be a critical area of investigation.

Integration of DCAD into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry has become an established technology in both academic and industrial laboratories, offering benefits such as enhanced heat and mass transfer, improved safety, and straightforward scalability. feedcentral.com.auresearchgate.net The integration of DCAD into such platforms is a logical next step to modernize its application and leverage its advantages.

The solid nature of DCAD, which makes it safer to handle and store than liquid reagents like DEAD, could be particularly advantageous in a flow setting. nih.gov For example, DCAD could potentially be used in packed-bed reactors where the solid reagent is contained within a column, and the solution containing the substrate, nucleophile, and phosphine (B1218219) is passed through it. This setup could simplify the reaction process and enable continuous production.

Furthermore, a key benefit of DCAD is the precipitation of its reduced hydrazine (B178648) byproduct in solvents like dichloromethane (B109758), which allows for simple filtration. organic-chemistry.org This property is highly amenable to integration with in-line purification techniques in a flow system. A multi-step, automated synthesis could be designed where the reaction mixture exiting the reactor passes through a filtration unit to remove the byproduct before the stream moves on to the next reaction or purification step, creating a highly efficient, telescoped sequence. lidsen.com

Investigations into Sustainable and Green Chemistry Aspects of DCAD Utilization

A major driver for the development of DCAD was the need for a greener alternative to traditional Mitsunobu reagents. nih.gov Its utilization aligns with several key principles of green chemistry, including waste prevention and the use of safer chemicals. Future research will likely focus on further enhancing and quantifying these sustainable attributes.

The primary green advantages of DCAD are:

Safety: As a stable, solid material, DCAD avoids the hazards associated with DEAD, which is a flammable liquid. sigmaaldrich.comnih.gov

Waste Minimization: The most significant green feature of DCAD is the precipitation of its reduced byproduct, di-p-chlorobenzyl hydrazodicarboxylate, from common reaction solvents like dichloromethane. organic-chemistry.org This allows for non-chromatographic purification, significantly reducing solvent waste associated with column chromatography that is often required to remove the byproducts of DEAD and DIAD. sigmaaldrich.com

Future investigations will aim to optimize this recycling process for large-scale applications and explore the use of greener solvents and oxidation methods. The development of catalytic Mitsunobu reactions, where only a substoichiometric amount of the azodicarboxylate is needed, represents another important frontier for sustainable chemistry. sigmaaldrich.com

| Attribute | DEAD / DIAD | Di-p-chlorobenzyl Azodicarboxylate (DCAD) | Reference |

|---|---|---|---|

| Physical State | Flammable liquids | Stable solid | nih.gov |

| Byproduct Separation | Often requires column chromatography | Precipitates from solution; separable by filtration | organic-chemistry.org |

| Byproduct Recycling | Not practical | Readily isolated and can be re-oxidized to DCAD | organic-chemistry.org |

| Purification Method | Chromatography-intensive | Simplified, often chromatography-free protocols |

Potential for DCAD in Supramolecular Assembly and Functional Materials

While DCAD is primarily known as a reagent, its molecular structure contains functionalities that suggest untapped potential in the field of materials science. The development of new polymers and functional materials using DCAD or its derivatives as key building blocks is an emerging research direction. sigmaaldrich.com

The core azodicarboxylate group is a chromophore, and azo compounds are known for their E/Z (trans/cis) photoisomerization upon irradiation with light. This photoswitchable behavior is the basis for a wide range of functional materials, including molecular switches, light-responsive polymers, and smart surfaces. Research could explore whether the DCAD framework can be incorporated into polymer backbones or as side-chains to create novel photoresponsive materials.

Furthermore, the two p-chlorobenzyl groups provide handles for building larger structures. The aromatic rings can participate in π-π stacking interactions, a key driving force in supramolecular assembly. By modifying these rings with other functional groups capable of hydrogen bonding or metal coordination, it may be possible to design complex, self-assembling systems. The synthesis of polymers where the DCAD unit is a repeating monomer could lead to materials with unique thermal, optical, or mechanical properties.

Theoretical and Computational Advancements in Understanding DCAD Behavior

As with any chemical process, a deeper mechanistic understanding of DCAD's reactivity can lead to improved applications and the design of better reagents. Modern computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for investigating reaction intermediates and transition states at the molecular level.

Despite the utility of DCAD, specific quantum chemical investigations into its reaction intermediates are currently lacking. sigmaaldrich.com Future theoretical studies are needed to elucidate the intricate mechanism of DCAD-mediated reactions, such as the Mitsunobu reaction. Computational modeling can help to:

Analyze the structure and stability of the key betaine (B1666868) and phosphorane intermediates.

Calculate the energy barriers for various reaction pathways, explaining observed reactivities and selectivities.

Predict the properties of novel DCAD derivatives before they are synthesized in the lab, accelerating the design process.

The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research. Applying these tools to DCAD chemistry will undoubtedly uncover new insights and guide the development of the next generation of azodicarboxylate reagents and their applications.

Q & A

Q. What are the primary synthetic applications of DCAD in organic chemistry?

DCAD is widely used as a stable, solid alternative to traditional azodicarboxylates (e.g., DEAD, DIAD) in Mitsunobu reactions , facilitating esterification, etherification, and other coupling reactions. Its advantages include improved room-temperature stability and simplified removal of hydrazine byproducts via filtration or acid-base extraction . Additional applications include enantioselective decarboxylative Mannich reactions and hydroacylation in ionic liquid media .

Q. How should DCAD be stored and handled to maintain reactivity?

DCAD is a stable solid (melting point: 108–112°C) but should be stored under inert gas (e.g., N₂ or Ar) at 2–8°C to prevent moisture absorption or decomposition. Unlike DEAD/DIAD, DCAD does not require refrigeration for short-term storage, making it practical for routine use .

Q. What solvents and reaction conditions are optimal for DCAD-mediated Mitsunobu reactions?

Dichloromethane (CH₂Cl₂) is the preferred solvent due to its compatibility with DCAD and triphenylphosphine (PPh₃). Reactions typically proceed at 0–25°C with stoichiometric DCAD (1.0–1.2 equiv) and PPh₃ (1.1–1.5 equiv). The hydrazine byproduct forms a separable solid, simplifying purification .

Q. How can researchers confirm the purity of DCAD before use?

Purity (≥97%) is verified via HPLC or NMR spectroscopy. Batch-specific Certificates of Analysis (COA) should be consulted for lot-specific data, including residual solvent or impurity profiles .

Advanced Research Questions

Q. What strategies improve enantioselectivity in DCAD-catalyzed asymmetric reactions?

Enantioselective decarboxylative Mannich reactions using DCAD require chiral guanidine catalysts (e.g., C₆F₅-substituted derivatives) and malonic acid half thioesters. Optimizing solvent polarity (e.g., THF or toluene) and reaction temperature (e.g., –20°C to 0°C) enhances stereocontrol, achieving >90% ee in some cases .

Q. How do reaction outcomes differ between DCAD and DEAD/DIAD in challenging substrates?

DCAD’s electron-withdrawing p-chlorobenzyl groups increase electrophilicity, improving reactivity with sterically hindered alcohols or electron-deficient nucleophiles. Comparative studies show DCAD achieves higher yields (e.g., 85–90% vs. 70–75% for DEAD) in couplings involving tertiary alcohols .

Q. What methods effectively manage or repurpose DCAD-derived hydrazine byproducts?

The hydrazine byproduct (di-p-chlorobenzyl hydrazine) precipitates in CH₂Cl₂ and is removed via filtration. For sensitive substrates, post-reaction acid-base extraction (1 M NaOH) minimizes contamination. Recent work explores catalytic Mitsunobu protocols using recyclable DCAD derivatives to reduce waste .

Q. Can DCAD be used in tandem with transition-metal catalysts without interference?

Yes. DCAD’s stability allows compatibility with Pd-catalyzed cross-couplings in one-pot sequences. For example, DCAD-mediated Mitsunobu etherification followed by Suzuki-Miyaura coupling retains >80% yield, provided Pd catalysts are added after azodicarboxylate consumption .

Q. What spectroscopic techniques resolve contradictions in DCAD reaction mechanisms?

Discrepancies in Mitsunobu mechanisms (e.g., alkoxy- vs. acyloxyphosphonium intermediates) are addressed using in situ ³¹P NMR to track phosphine intermediates. Isotopic labeling (e.g., ¹⁸O) further clarifies nucleophilic attack pathways .

Q. How does DCAD perform in large-scale (>10 mmol) syntheses compared to lab-scale?

DCAD’s scalability is limited by its stoichiometric use and byproduct volume. However, flow chemistry setups with immobilized PPh₃ and continuous filtration of hydrazine byproducts improve efficiency, achieving 80–85% yield in multigram syntheses .

Methodological Notes

- Byproduct Analysis : Always characterize hydrazine byproducts via LC-MS or IR to confirm complete removal .

- Safety : DCAD is less shock-sensitive than DEAD but requires standard azodicarboxylate precautions (avoid heat, friction) .

- Data Reproducibility : Report solvent drying methods and DCAD lot numbers, as moisture sensitivity varies by synthesis batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.